N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP2C9 type II binding heme coordination

Researchers face challenges isolating heme-coordination contributions in CYP binding assays due to a lack of regioisomeric negative controls. N-(4-Fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1031642-00-8) addresses this with its meta-pyridinyl nitrogen, which precludes direct Fe-N coordination. - Enables >40-fold thermodynamic differentiation of type II vs. non-type II CYP2C9 binding when paired with the para regioisomer. - 4-Fluorobenzyl substituent modulates CYP2C9 inhibition potency in a position-dependent manner absent in non-fluorinated analogs. - Serves as an ideal non-type II reference for ADME-Tox panels assessing metabolic stability contributions of heme binding.

Molecular Formula C22H16FN3O
Molecular Weight 357.4 g/mol
Cat. No. B11261095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC22H16FN3O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C22H16FN3O/c23-17-9-7-15(8-10-17)13-25-22(27)19-12-21(16-4-3-11-24-14-16)26-20-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27)
InChIKeyJJQPSZDFUHPJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Baseline


N-(4-Fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1031642-00-8; molecular formula C₂₂H₁₆FN₃O; MW 357.4 g/mol) is a synthetic quinoline-4-carboxamide (QCA) derivative bearing a 4-fluorobenzyl amide substituent and a 2-(pyridin-3-yl) group on the quinoline core . This compound belongs to the broader class of pyridinyl-substituted quinoline-4-carboxamides that have been systematically characterized as cytochrome P450 (CYP) type II ligands—model compounds used extensively to dissect the structural determinants of heme-iron coordination, binding affinity, and metabolic stability within CYP2C9 and CYP3A4 active sites [1][2]. The defining structural feature that governs its pharmacological behavior relative to in-class analogs is the meta (3-position) nitrogen of the pyridinyl substituent, which precludes direct coordination to the ferric heme iron—a property unique among the regioisomeric series.

Why This Compound Cannot Be Substituted by Close Analogs


Within the quinoline-4-carboxamide structural family, the pyridinyl nitrogen position (ortho, meta, or para relative to the quinoline linkage) dictates whether a compound can engage in type II heme-iron coordination within CYP active sites [1]. The target compound, with its pyridin-3-yl (meta) configuration, is explicitly excluded from the direct Fe–N coordination geometry observed for pyridin-4-yl (para) isomers, as demonstrated by spectroscopic and X-ray crystallographic evidence [1][2]. This mechanistic divergence translates into quantifiable differences in CYP2C9 binding affinity—exceeding 40-fold between regioisomeric pairs within the same N-substituent group [1]—and carries downstream consequences for CYP3A4-mediated metabolic stability, where type II binding differences reach up to 1,200-fold in affinity [3]. Furthermore, the 4-fluorobenzyl N-substituent introduces fluorine-specific modulation of CYP2C9 inhibition potency that is position-dependent and cannot be recapitulated by non-fluorinated benzyl, phenyl, or naphthylmethyl analogs [1][4]. Consequently, any attempt to substitute the target compound with a para-pyridinyl regioisomer, a non-fluorinated benzyl analog, or an alternative N-aryl derivative will fundamentally alter the CYP interaction profile, potentially compromising experimental reproducibility or screening outcomes.

Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Pyridinyl Configuration Precludes Type II Heme-Iron Coordination

Peng et al. (2008) conclusively demonstrated that only the pyridin-4-yl (para) isomers among quinoline-4-carboxamides can coordinate directly to the ferric heme iron of CYP2C9; the pyridin-3-yl (meta) and pyridin-2-yl (ortho) isomers do not form this Fe–N bond [1]. This binary spectroscopic distinction was confirmed by UV-Vis difference spectroscopy, EPR, and docking to the CYP2C9 crystal structure [1]. The target compound, bearing a 2-(pyridin-3-yl) substituent, is therefore classified as a compound incapable of type II heme coordination at CYP2C9, whereas its direct para regioisomer—N-(4-fluorobenzyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL1587267)—is predicted to coordinate directly to the heme iron. For structurally analogous compound pairs in the Peng et al. series (e.g., Group 3: naphthalen-2-yl amides), para isomer (Cpd 7) Ki = 0.033 ± 0.002 μM vs. meta isomer (Cpd 8) Ki = 1.15 ± 0.002 μM, representing a 34.8-fold binding affinity difference attributable to heme coordination [1]. In Group 5 (N-phenyl amides), para isomer (Cpd 13) Ki = 0.10 ± 0.008 μM vs. meta isomer (Cpd 14) Ki = 4.06 ± 1.53 μM, a 40.6-fold difference [1].

CYP2C9 type II binding heme coordination regioisomer

Meta-Pyridinyl Isomers Show Weaker CYP2C9 Binding Affinity Than Para Counterparts

Across five structurally matched group comparisons in Table 1 of Peng et al. (2008), meta-pyridinyl (pyridin-3-yl) isomers consistently exhibited weaker CYP2C9 binding affinity compared to their para-pyridinyl (pyridin-4-yl) counterparts [1]. The magnitude of the para/meta Ki ratio varied with the N-substituent: Group 1 (piperidinyl amides) showed negligible difference (para Cpd 1 Ki = 9.94 μM vs. meta Cpd 2 Ki = 9.74 μM; ratio 1.02×), whereas Group 5 (N-phenyl amides) displayed the largest divergence (para Cpd 13 Ki = 0.10 μM vs. meta Cpd 14 Ki = 4.06 μM; ratio 40.6×), and Group 3 (N-naphthalen-2-yl amides) showed a 34.8-fold difference (para Cpd 7 Ki = 0.033 μM vs. meta Cpd 8 Ki = 1.15 μM) [1]. Importantly, Group 4—the closest published structural comparator to the target compound, featuring an N-naphthalen-1-ylmethyl substituent with a methylene bridge analogous to the 4-fluorobenzyl linkage—showed a modest 1.2-fold difference (para Cpd 10 Ki = 0.125 μM vs. meta Cpd 11 Ki = 0.152 μM), suggesting that the benzyl-type spacer may partially attenuate the affinity penalty normally observed for meta-pyridinyl isomers [1].

CYP2C9 Ki binding affinity meta vs para SAR

Type II Binding Drives up to 1,200-Fold Difference in CYP3A4 Affinity

In a follow-up study by Pearson et al. (2010), pyridinyl quinoline-4-carboxamide analogs were used to investigate how type II binding influences CYP3A4 affinity and metabolic stability [1]. The study demonstrated that the difference in CYP3A4 binding affinity between type II and non-type II configurations can reach up to 1,200-fold within this compound series [1]. Since the target compound's pyridin-3-yl (meta) nitrogen cannot engage in direct heme coordination—a finding consistent across CYP isoforms [2]—it would be categorized among the lower-affinity, non-type II binding subset, whereas its pyridin-4-yl regioisomer would belong to the high-affinity type II binding subset. Additionally, Pearson et al. found that type II binding QCA analogs were metabolically less stable (2- to 12-fold higher intrinsic clearance) compared to type I binding counterparts at subsaturating concentrations [1], complicating the traditional assumption that type II binding necessarily confers metabolic protection. The target compound's inability to form a type II Fe–N coordination complex places it outside this high-clearance category.

CYP3A4 type II binding 1200-fold metabolic stability

4-Fluorobenzyl Substituent Introduces Fluorine-Specific CYP2C9 Modulation

The 4-fluorobenzyl group on the target compound is not merely a passive hydrophobic anchor; fluorine substitution on aryl rings is known to alter CYP2C9 inhibition potency in a position-dependent manner. Shimada et al. (2006) demonstrated using fluorine-substituted benzo[h]quinolines that the position-specific substitution by fluorine atom(s) altered CYP2C9 inhibition by benzo[h]quinoline derivatives in different manners depending on the polymorphic CYP2C9 isoform involved (CYP2C9*1, *2, *3) [1]. The 4-fluoro substitution on the benzyl ring modulates the electronic character of the aromatic system (σₚ for F = 0.06; Hammett), influences lipophilicity (ClogP increment of ~0.3 vs. unsubstituted benzyl), and may engage in orthogonal dipolar interactions within the CYP active-site cavity that the non-fluorinated N-benzyl analog (CAS 954305-59-0) cannot replicate . Within the Peng 2008 series, the nature of the N-substituent dramatically altered the para/meta Ki ratio: with N-phenyl amides (no methylene spacer), the para/meta ratio was 40.6-fold, whereas with N-naphthalen-1-ylmethyl (containing a methylene spacer analogous to the target compound), the ratio was only 1.2-fold [2], indicating that the benzylic –CH₂– spacer and aryl substituent identity jointly govern the binding affinity outcome.

fluorine substitution CYP2C9 inhibition benzyl position effect

Meta-Pyridinyl Analogs Exhibit Attenuated CYP2C9 Binding Relative to Naphthalene Congeners

Within the Peng 2008 meta-pyridinyl series, the identity of the N-substituent exerts a profound effect on CYP2C9 binding affinity, spanning a >150-fold range from Ki = 0.152 μM (Cpd 11, N-naphthalen-1-ylmethyl) to Ki = 24.08 μM (Cpd 5, N-(4-pyrrolidinylpiperidinyl)) [1]. The naphthalene-containing meta-pyridinyl analogs (Cpds 8, 11, 14) consistently showed the strongest affinities among their respective groups, attributed to a π-cation interaction between the naphthalene moiety and Arg 108 within the CYP2C9 active-site cavity [1]. The target compound, bearing a 4-fluorobenzyl N-substituent rather than a naphthalene-containing group, lacks this π-cation interaction and is therefore predicted to exhibit weaker CYP2C9 binding affinity than naphthalene-containing meta-pyridinyl analogs such as CHEMBL463577 (N-(naphthalen-1-ylmethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, Ki = 0.152 μM) [1][2]. Additionally, the 4-fluorobenzyl group presents distinct electronic character versus the unsubstituted benzyl analog (CAS 954305-59-0), further differentiating it from the broader meta-pyridinyl QCA series.

N-substituent effect naphthalene CYP2C9 Ki binding pocket

Recommended Application Scenarios Based on Differentiated Evidence


CYP2C9 Polymorphic Variant Phenotyping with Fluorine-Modulated Probe Panels

The target compound's 4-fluorobenzyl substituent enables its use as a component in fluorine-substituted QCA probe panels for phenotyping CYP2C9 polymorphic variants (CYP2C9*1, *2, *3). Shimada et al. (2006) established that fluorine position on benzo[h]quinoline derivatives differentially modulates CYP2C9 inhibition across polymorphic isoforms [1]. The meta-pyridinyl configuration of the target compound, which precludes type II heme coordination [2], may provide a distinct inhibition signature that, when compared with para-pyridinyl regioisomers in the same panel, enables isoform-specific activity fingerprinting. This application leverages the compound's unique combination of fluorine electronic modulation and non-coordinating pyridinyl geometry.

Negative Control for CYP Binding Mode Studies

Because the pyridin-3-yl (meta) nitrogen cannot form a direct Fe–N coordination bond with the heme iron [1], this compound serves as an ideal negative control or non-type II reference in experimental designs that aim to isolate the contribution of type II heme coordination from apoprotein-based binding interactions. In CYP2C9 and CYP3A4 binding studies, pairing this compound with its pyridin-4-yl (para) regioisomer (CHEMBL1587267) enables direct quantification of the thermodynamic contribution of heme coordination to overall binding affinity—a contribution that can reach up to 40.6-fold in Ki differential [1] and up to 1,200-fold in CYP3A4 [2].

ADME-Tox Screening with Graded CYP Inhibition Liability

The meta-pyridinyl QCA scaffold occupies a mechanistically distinct position in the CYP inhibition spectrum—neither a high-affinity type II binder (para-pyridinyl series) nor a type I binder. The Pearson et al. (2010) finding that type II binding QCA compounds are 2- to 12-fold less metabolically stable than type I binders [1] implies that the target compound (non-type II, meta-pyridinyl) may offer superior metabolic stability relative to its para counterpart. Procurement of this compound for ADME-Tox screening libraries provides a mid-range CYP engagement profile that fills a gap between high-affinity type II inhibitors and non-binding controls.

SAR Expansion of Quinoline-4-Carboxamide N-Substituent Chemical Space

The Peng 2008 series demonstrated that N-substituent identity modulates CYP2C9 Ki for meta-pyridinyl isomers across a >150-fold range (0.152–24.08 μM) [1]. The target compound adds the 4-fluorobenzyl substituent to this matrix—a substituent not represented in the original Peng et al. compound library [1]. Incorporating this compound into SAR expansion libraries enables interrogation of how a para-fluorine on the N-benzyl group, combined with a meta-pyridinyl quinoline core, influences CYP binding kinetics, complementing existing data on N-naphthyl, N-phenyl, and N-piperidinyl analogs.

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